4-(2,2-二甲氧基乙氧基)苯硼酸

货号 B171758

CAS 编号:

1256355-36-8

分子量: 226.04 g/mol

InChI 键: BLHYLZZAGHDVLN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

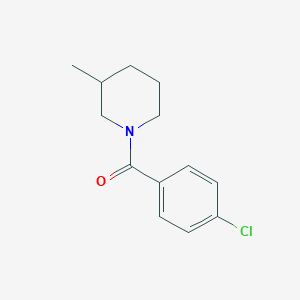

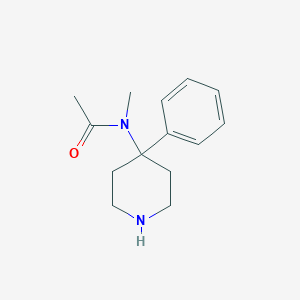

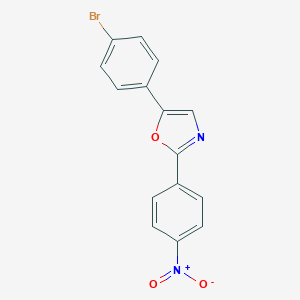

4-(2,2-Dimethoxyethoxy)phenylboronic acid is a chemical compound with the molecular formula C10H15BO5 and a molecular weight of 226.04 .

Molecular Structure Analysis

The InChI code for 4-(2,2-Dimethoxyethoxy)phenylboronic acid is 1S/C10H15BO5/c1-14-10(15-2)7-16-9-5-3-8(4-6-9)11(12)13/h3-6,10,12-13H,7H2,1-2H3 .Chemical Reactions Analysis

Boronic acids, including 4-(2,2-Dimethoxyethoxy)phenylboronic acid, are known to participate in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis.科学研究应用

Glucose-Sensitive Hydrogels

- Scientific Field : Biomedical Engineering .

- Summary of Application : Phenylboronic acid-based hydrogels are being researched for their potential use in diabetes treatment. These hydrogels can release hypoglycemic drugs, such as insulin, in response to increased glucose levels .

- Methods of Application : The hydrogels are designed to be glucose-responsive. The mechanism by which the hypoglycemic drug release is achieved, and their self-healing capacity are presented and discussed .

- Results or Outcomes : This research is still ongoing, and while the results are promising, more work needs to be done to determine the effectiveness and safety of these hydrogels in a clinical setting .

Enrichment of Cis-Diol Containing Molecules

- Scientific Field : Materials Science .

- Summary of Application : Phenylboronic acid-functionalized polymers are being used for the enrichment of cis-diol containing molecules .

- Methods of Application : The polymers are synthesized in DMSO by a one-pot polymerization approach using N,N’ -methylbisacrylamide (MBAA) as the crosslinker .

- Results or Outcomes : The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .

Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry .

- Summary of Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a variety of organoboron reagents, potentially including derivatives of phenylboronic acid .

- Methods of Application : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Results or Outcomes : The SM coupling has been successful in creating new carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds .

Fluorescence Imaging and Tumor Therapy

- Scientific Field : Biomedical Imaging and Oncology .

- Summary of Application : Phenylboronic acid-based functional chemical materials have been used for fluorescence imaging and tumor therapy .

- Methods of Application : These materials are designed to bind to glycans on the surface of cancer cells, improving cancer cell imaging and tumor treatment effect .

- Results or Outcomes : The potential of these materials in cancer diagnosis and tumor targeting has been demonstrated through cell imaging and in vivo imaging .

Glycoprotein Detection

- Scientific Field : Biochemistry .

- Summary of Application : Phenylboronic acid-based functional chemical materials have been developed for glycoprotein detection .

- Methods of Application : These materials are designed to bind with sialic acid (SA) on the surface of cells .

- Results or Outcomes : The potential of these materials in glycoprotein detection has been demonstrated .

Drug Delivery

- Scientific Field : Pharmacology .

- Summary of Application : Phenylboronic acid-based functional chemical materials have been explored for drug delivery .

- Methods of Application : These materials improve the drug delivery effect by binding to glycans on the surface of cells .

- Results or Outcomes : The potential of these materials in drug delivery has been demonstrated .

属性

IUPAC Name |

[4-(2,2-dimethoxyethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO5/c1-14-10(15-2)7-16-9-5-3-8(4-6-9)11(12)13/h3-6,10,12-13H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHYLZZAGHDVLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC(OC)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629630 |

Source

|

| Record name | [4-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-Dimethoxyethoxy)phenylboronic acid | |

CAS RN |

1256355-36-8 |

Source

|

| Record name | [4-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Methyl 3-isocyanobenzoate

198476-30-1

N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide

172733-87-8

![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)

![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)

![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)